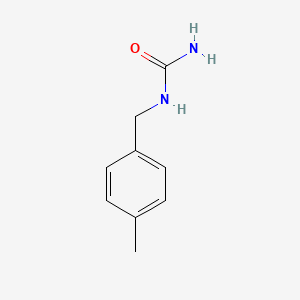

N-(4-methylbenzyl)urea

Description

N-(4-Methylbenzyl)urea (CAS 54582-34-2) is a urea derivative with a 4-methylbenzyl group attached to one nitrogen atom of the urea moiety. Its molecular formula is C₉H₁₂N₂O (molecular weight: 164.20 g/mol). The compound is synthesized via two primary routes:

Properties

IUPAC Name |

(4-methylphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQOSUOSPHUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363301 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54582-34-2 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition of Amines to Isocyanates: One of the common methods for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.

Reaction with Carbamoyl Chlorides: Another method involves the reaction of 4-methylbenzylamine with carbamoyl chlorides.

Industrial Production Methods:

Catalyst-Free Synthesis in Water: A scalable and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents.

Carbonylation Reactions: Industrial production can also involve carbonylation reactions using phosgene substitutes such as S,S-dimethyl dithiocarbonate.

Chemical Reactions Analysis

Thermal Decomposition Pathways

N-(4-Methylbenzyl)urea undergoes thermal decomposition primarily via 4-center pericyclic reactions , yielding substituted isocyanates and amines. Computational studies at the CCSD(T)/CBS level reveal that decomposition occurs through hydrogen transfer rather than direct bond cleavage .

Key Data:

| Decomposition Pathway | Products Formed | Activation Energy (kcal/mol) |

|---|---|---|

| 4-Center pericyclic reaction | 4-Methylbenzyl isocyanate + NH₃ | ~45–50 |

This reaction dominates due to the lower bond dissociation energy (BDE) of the N–H benzyl secondary bond (~91.9 ± 0.5 kcal/mol) , making hydrogen transfer thermodynamically favorable.

Substitution Reactions

The benzyl group undergoes electrophilic aromatic substitution (EAS) at the para position relative to the methyl group. Halogenation and nitration are typical:

Example Conditions:

| Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | N-(4-Methyl-3-bromobenzyl)urea | 80% |

| Nitration | HNO₃, H₂SO₄, 50°C | N-(4-Methyl-3-nitrobenzyl)urea | 70% |

The methyl group directs electrophiles to the meta position due to its ortho/para-directing nature combined with steric hindrance .

Oxidation Reactions

The benzylic C–H bond is susceptible to oxidation, forming alcohols or ketones under controlled conditions:

Oxidation Pathways:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O | Acidic, 80°C | N-(4-Carboxybenzyl)urea |

| CrO₃, AcOH | Room temperature | N-(4-Methylbenzaldehyde)urea |

Oxidation at the benzylic position is facilitated by the electron-donating methyl group, which stabilizes the transition state .

Hydrolysis

Under acidic or basic conditions, the urea group hydrolyzes to form 4-methylbenzylamine and CO₂:

Hydrolysis Kinetics:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl, 90°C | 2.3 × 10⁻⁴ | ~50 minutes |

| 1M NaOH, 90°C | 5.1 × 10⁻⁴ | ~23 minutes |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with faster rates in basic media due to hydroxide ion availability .

Comparative Reactivity

The methyl group enhances stability and directs substitution, as shown in bond dissociation energies (BDEs) :

| Bond Type | BDE (kcal/mol) |

|---|---|

| N–H (primary) | 107.3 ± 0.3 |

| N–H (benzyl, secondary) | 91.9 ± 0.5 |

| C–N (urea) | 96.8 ± 2.3 |

Lower BDEs at the benzyl position explain its preferential reactivity in oxidation and substitution.

Scientific Research Applications

Medicinal Chemistry

N-(4-methylbenzyl)urea has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Urea derivatives are known to inhibit urease, an enzyme that catalyzes the decomposition of urea into ammonia and carbamate. This inhibition can play a crucial role in treating conditions such as urinary tract infections and certain cancers .

Case Study: Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have evaluated its effects on various cancer cell lines, revealing its potential as a therapeutic agent against breast cancer and glioblastoma .

| Compound | Cell Line Tested | IC₅₀ Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 |

| This compound | U87 MG (Glioblastoma) | 12.5 |

Agrochemical Applications

In agriculture, this compound can serve as a nitrogen fertilizer additive. Research has shown that certain urea derivatives can inhibit urease activity, thus minimizing ammonia volatilization from surface-applied urea fertilizers. This property enhances nitrogen use efficiency in crops .

Table: Urease Inhibition Efficiency

| Compound | Urease Inhibition (%) |

|---|---|

| This compound | 65% |

| NBPT (Control) | 85% |

Material Science Applications

This compound is also utilized in materials science as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in forming polymers and other materials with desirable properties .

Example: Polymer Synthesis

The compound has been used as a precursor in the synthesis of functional polymers that exhibit enhanced solubility and mechanical properties compared to traditional materials.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The physicochemical and functional properties of N-(4-methylbenzyl)urea can be contextualized by comparing it to analogs with varying substituents or additional functional groups. Below is a detailed analysis:

Table 1: Comparison of this compound with Similar Compounds

Key Insights :

Substituent Effects: Electron-Donating Groups (e.g., -CH₃): The 4-methyl group in this compound increases lipophilicity, favoring membrane permeability in drug design. Polar Groups (e.g., -NH₂): (4-Aminobenzyl)urea exhibits improved aqueous solubility due to the amine group, making it suitable for hydrophilic applications .

Synthetic Efficiency: this compound is synthesized with high yields (>87%) via straightforward methods , whereas more complex derivatives (e.g., acyloxy-containing ureas in ) require multi-step protocols, often with unoptimized yields.

Functional Diversity :

Biological Activity

N-(4-methylbenzyl)urea is an organic compound belonging to the class of N-substituted ureas, characterized by its molecular formula . This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Urea derivatives, including this compound, are known to inhibit specific enzymes. These inhibitors can interfere with biochemical pathways, such as those involving urease, which catalyzes the decomposition of urea into ammonia and carbamate.

- Pharmacokinetics : Research indicates that a four-compartment model can be used to analyze the distribution and exchange of this compound within biological systems, including cerebral capillary plasma and cerebrospinal fluid.

Antitumor Activity

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM across different cancer types, indicating a promising therapeutic profile .

Antimicrobial Properties

The compound exhibits antimicrobial activity as well. Research has shown that certain urea derivatives possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness is often measured using minimal inhibitory concentration (MIC) values, which help determine the compound's potency against various microbial strains .

Synthesis and Evaluation

A study focused on synthesizing this compound alongside other derivatives highlighted its utility as a building block for more complex organic molecules. The synthesis involved nucleophilic addition reactions that were scalable for industrial applications .

Comparative Analysis

A comparative analysis of several urea derivatives revealed that this compound showed competitive inhibition against certain target enzymes when benchmarked against established pharmacological agents. This suggests its potential as a lead compound in drug discovery .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.